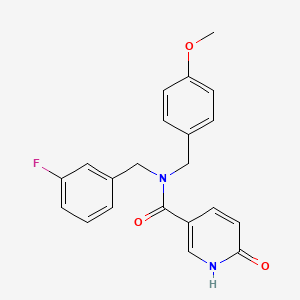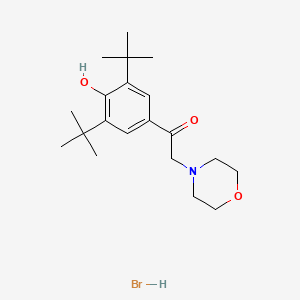
3-(4-chlorobenzyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-(4-chlorobenzyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as CBM-1, and it is synthesized through a specific method that will be discussed in This compound has shown significant biochemical and physiological effects, making it a promising candidate for future research.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of derivatives related to this compound and their antimicrobial activities. For instance, derivatives of benzothiazoles, including those with pyridine structures, have been synthesized and shown to possess variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This highlights the potential of such compounds in the development of new antimicrobial agents.
Antifungal and Herbicidal Activities
Benzothiazoles, among other heterocyclic compounds, have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. It has been found that benzothiazoles tend to exhibit significant herbicidal activity, with certain substituents like chloro, trifluoromethyl, methoxy, and ethoxy groups enhancing their potency (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982). This suggests the utility of such compounds in agricultural applications.
Anti-inflammatory and Antioxidant Properties
Derivatives of benzothiazoles have also been investigated for their anti-inflammatory activities. For example, a study on newly synthesized Mannich bases related to the compound demonstrated significant in vitro anti-inflammatory activity, indicating potential therapeutic applications (Rathi, More, Deshmukh, & Chaudhari, 2013). Furthermore, pyrrole derivatives have been synthesized as inhibitors of protein kinases and shown to act as antioxidants in inflamed tissue, suggesting their use in anti-inflammatory and antitumor activities (Kuznietsova et al., 2019).
Electropolymerization and Conducting Polymers
Research has also explored the electropolymerization of derivatives to produce conducting polymers, indicating the compound's relevance in materials science. Specifically, derivatized bis(pyrrol-2-yl) arylenes have been synthesized and shown to form polymers with low oxidation potentials, which are stable in their conducting form, suggesting applications in electronic and photonic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-25-14-6-7-15-16(10-14)26-19(21-15)22-17(23)9-12(18(22)24)8-11-2-4-13(20)5-3-11/h2-7,10,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBRLSCXYNJYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=O)CC(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-4-methyl-1-phthalazinamine](/img/structure/B4058275.png)
![ethyl [5-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-3-thienyl]acetate](/img/structure/B4058282.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-cyclopropyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B4058288.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,5-dimethylpiperidine](/img/structure/B4058298.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B4058306.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol](/img/structure/B4058314.png)
![N-[4-(benzyloxy)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B4058320.png)

![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4058337.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4058367.png)

